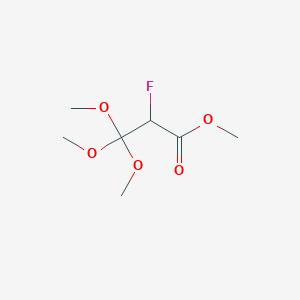

Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3,3,3-trimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO5/c1-10-6(9)5(8)7(11-2,12-3)13-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVWVNNAUUPJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC)(OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407156 | |

| Record name | methyl 2-fluoro-3,3,3-trimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-66-6 | |

| Record name | methyl 2-fluoro-3,3,3-trimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77778-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to a Key Fluorinated Propanoate Building Block

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject Compound and Its Significance

In the landscape of modern medicinal chemistry, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] This guide focuses on a fluorinated methyl propanoate derivative of significant interest as a synthetic intermediate.

Initial inquiry for "Methyl 2-fluoro-3,3,3-trimethoxypropanoate" did not yield a registered CAS number or associated technical data in established chemical databases. However, a closely related and commercially available compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate , is well-documented under CAS Number 755-73-7 .[5][6][7][8][9] Given the structural similarities and the established presence of the latter in chemical manufacturing and supply, this guide will provide an in-depth technical overview of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS: 755-73-7) . We will explore its properties, synthesis, and potential applications, particularly within the context of drug discovery and development, where such fluorinated esters are valuable synthons.

Physicochemical and Structural Properties

The molecular structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate features a propanoate backbone with significant fluorine substitution, which imparts unique chemical characteristics. These properties are critical for designing reaction conditions and for understanding its potential role in larger molecular constructs.

| Property | Value | Source(s) |

| CAS Number | 755-73-7 | [5][6][8] |

| Molecular Formula | C₅H₆F₄O₃ | [5][8] |

| Molecular Weight | 190.09 g/mol | [5][8][9] |

| Density | 1.331 g/cm³ | |

| Boiling Point | 157.8 °C at 760 mmHg | |

| Flash Point | 48.5 °C | |

| Refractive Index | 1.332 | [8] |

| Synonyms | Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate, Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester | [5] |

The Strategic Role of Fluorine in Drug Development

The presence of multiple fluorine atoms and a methoxy group in the structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is not incidental; it is a design feature that medicinal chemists find highly valuable.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, particularly at sites prone to metabolic oxidation by cytochrome P450 enzymes, can effectively block these metabolic pathways.[10] This "metabolic shielding" can increase a drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties : Fluorine is highly electronegative, which can alter the acidity (pKa) of nearby functional groups. This can be used to fine-tune a drug's solubility and its ability to interact with protein binding pockets.[4]

-

Enhanced Binding Affinity : The strategic placement of fluorine can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, thereby increasing the binding affinity and potency of the drug.[1]

-

Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system.[10]

The subject compound serves as a versatile scaffold that introduces a C3 fragment already equipped with these beneficial fluorine and methoxy groups, which can be elaborated into more complex active pharmaceutical ingredients (APIs).

Synthesis and Mechanistic Considerations

A plausible synthetic pathway could involve the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid or its acid chloride with methanol. The key challenge lies in the synthesis of the fluorinated carboxylic acid precursor itself. Such precursors are often synthesized via multi-step processes that may involve electrophilic fluorination using modern reagents like Selectfluor.[11][12]

Below is a representative workflow illustrating a potential synthetic approach.

Caption: A plausible multi-step synthesis pathway for the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a generalized Fischer esterification, a fundamental and authoritative method for converting a carboxylic acid into its corresponding methyl ester. This represents the final, crucial step in the potential synthesis of the title compound.

Objective: To synthesize Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate from its corresponding carboxylic acid precursor.

Materials:

-

2,2,3,3-tetrafluoro-3-methoxypropanoic acid (1.0 eq)

-

Methanol (CH₃OH), anhydrous (20.0 eq, serves as reagent and solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.

-

Add anhydrous methanol (20 eq).

-

Stir the mixture until the carboxylic acid is fully dissolved.

-

Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise.

-

Causality: The reaction is catalyzed by a strong acid. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).

-

-

Reflux:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

-

Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Heating the reaction to reflux increases the reaction rate, allowing it to reach equilibrium faster, as dictated by the Arrhenius equation.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker containing saturated sodium bicarbonate solution. (Caution: CO₂ evolution).

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers.

-

Wash the combined organic layers with brine to remove residual water.

-

Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. The desired ester, being less polar, remains in the organic phase. The brine wash further removes water from the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water is essential before final purification. MgSO₄ is an efficient drying agent that forms hydrates, which are then physically removed by filtration.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to yield the pure Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate.

-

Causality: Distillation separates compounds based on differences in boiling points. For a relatively volatile liquid product, this is the most effective method of purification.

-

Quality Control & Analysis Workflow

Ensuring the purity and identity of the synthesized compound is paramount. A multi-step analytical workflow is required for validation.

Caption: Standard analytical workflow for compound verification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to assess purity and confirm the molecular weight. The GC separates the product from any residual starting materials or byproducts, while the MS provides the mass-to-charge ratio, which should correspond to the molecular ion of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural confirmation. ¹⁹F NMR is particularly crucial for fluorinated compounds, providing characteristic chemical shifts and coupling constants that confirm the fluorine environment.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This method is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1750 cm⁻¹) and C-F bond stretches.

-

Elemental Analysis: For novel compounds, combustion analysis to determine the percentage composition of C, H, and F provides definitive proof of the empirical formula. There are established microcombustion methods for determining fluorine content in organic compounds.[13]

References

- Vertex AI Search. Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, 97%+ Purity, C5H6F4O3, 100 grams.

- DTIC. Determination of Fluorine in Fluoro-Organic Compounds.

- Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7.

- SpringerLink. Determination of fluorine in organic compounds: Microcombustion method.

- Alfa Chemistry. CAS 755-73-7 Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate.

- Chemistry Stack Exchange. Fluorine detection in organic compounds.

- NIST. Quantitative determination of fluorine in organic compounds.

- ECHEMI. 755-73-7, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate Formula.

- ChemicalBook. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- ATSDR. ANALYTICAL METHODS.

- PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.

- ACS Publications. Applications of Fluorine in Medicinal Chemistry.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- SIELC Technologies. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate.

- PubMed Central. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- PubMed. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.

- MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

- PubMed Central. Development of N-F fluorinating agents and their fluorinations: Historical perspective.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. fluoryx.com [fluoryx.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

A Technical Guide to the Proposed Synthesis of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Abstract

This technical guide presents a comprehensive, proposed synthetic pathway for Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a novel compound with potential applications in medicinal chemistry and materials science. Given the absence of a documented synthesis in the current literature, this document outlines a robust, two-step approach grounded in well-established reaction mechanisms. The proposed synthesis begins with the base-catalyzed Michael addition of methanol to methyl propiolate to form the key precursor, Methyl 3,3,3-trimethoxypropanoate. This is followed by a highly selective electrophilic α-fluorination of the ester enolate using N-fluorobenzenesulfonimide (NFSI). This guide provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and mechanistic diagrams to facilitate further research and development by professionals in drug discovery and chemical synthesis.

Introduction and Strategic Overview

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, bioavailability, and binding affinity. The α-fluoroester motif, in particular, is a valuable synthon in the synthesis of complex pharmaceuticals. This compound combines this feature with a trimethoxy orthoester group, a versatile functional group that can serve as a protected carboxylic acid or participate in further chemical transformations.

This document outlines a proposed two-stage synthetic strategy for this target molecule, designed for maximum efficiency and selectivity based on established precedents in organic synthesis.

The overall proposed synthetic pathway is as follows:

Figure 1: Proposed two-step synthesis of this compound.

Part I: Synthesis of Methyl 3,3,3-trimethoxypropanoate via Michael Addition

The initial stage of the synthesis focuses on the construction of the orthoester backbone. The chosen method is the base-catalyzed conjugate addition of methanol to methyl propiolate. This reaction, a classic Michael addition, is highly efficient for forming carbon-oxygen bonds on activated alkynes[1][2].

Mechanistic Rationale

The reaction is initiated by the deprotonation of methanol by a base, typically sodium methoxide, to generate the methoxide anion. This potent nucleophile then attacks the electrophilic β-carbon of the methyl propiolate[3]. The resulting enolate is subsequently protonated by the solvent (methanol) to yield the intermediate methyl 3,3-dimethoxyacrylate. A second equivalent of methoxide then adds to the β-carbon of this electron-deficient alkene, and subsequent protonation affords the final trimethoxy orthoester product.

Figure 2: Mechanism of the base-catalyzed Michael addition of methanol to methyl propiolate.

Experimental Protocol: Synthesis of Methyl 3,3,3-trimethoxypropanoate

Materials:

-

Methyl propiolate (Reagent grade, ≥98%)[3]

-

Anhydrous Methanol (ACS grade, ≥99.8%)

-

Sodium Methoxide (Reagent grade, ≥95%)

-

Diethyl Ether (Anhydrous, ≥99%)

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol (5.0 eq).

-

Cool the flask to 0 °C using an ice bath and add sodium methoxide (0.1 eq) portion-wise with stirring until fully dissolved.

-

Add methyl propiolate (1.0 eq) to the dropping funnel and add it dropwise to the cooled methanol solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield Methyl 3,3,3-trimethoxypropanoate as a colorless liquid.

Tabulated Data for Precursor Synthesis

| Parameter | Value/Condition | Rationale/Reference |

| Reactants | Methyl propiolate, Methanol | Standard reagents for Michael addition to form the orthoester[4][5]. |

| Catalyst | Sodium Methoxide | A common and effective base for generating the nucleophilic methoxide[6][7]. |

| Stoichiometry | Methanol (excess), NaOMe (catalytic) | Excess methanol serves as both reactant and solvent. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |

| Reaction Time | 12-16 hours | Typical duration for Michael additions to ensure high conversion. |

| Work-up | Aqueous wash and extraction | Standard procedure to remove the catalyst and isolate the organic product. |

| Purification | Fractional Distillation | Effective method for purifying the liquid product. |

| Expected Yield | 75-85% | Based on similar Michael addition reactions reported in the literature. |

Part II: α-Fluorination of Methyl 3,3,3-trimethoxypropanoate

The second stage of the synthesis involves the selective introduction of a fluorine atom at the α-position of the ester. This is achieved via electrophilic fluorination of a pre-formed ester enolate. This method is highly effective for the synthesis of α-fluoro carbonyl compounds[8][9].

Rationale and Choice of Reagents

The direct fluorination of the ester requires the formation of a nucleophilic enolate intermediate. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is ideal for this purpose, as it quantitatively deprotonates the α-carbon at low temperatures without competing side reactions.

For the electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI) is selected. NFSI is a stable, crystalline solid that is easy to handle and provides a reliable source of electrophilic fluorine for reacting with enolates[10][11]. Selectfluor is another excellent alternative[12][13][14].

Mechanistic Pathway

The reaction proceeds in two distinct steps. First, LDA abstracts a proton from the carbon alpha to the carbonyl group of Methyl 3,3,3-trimethoxypropanoate, forming a lithium enolate. This step is typically performed at -78 °C in an anhydrous aprotic solvent like THF to ensure stability of the enolate. In the second step, the enolate attacks the electrophilic fluorine atom of NFSI in an SN2-like fashion, displacing the dibenzenesulfonimide anion and forming the C-F bond[15][16].

Figure 3: Proposed mechanism for the α-fluorination of Methyl 3,3,3-trimethoxypropanoate.

Experimental Protocol: α-Fluorination

Materials:

-

Methyl 3,3,3-trimethoxypropanoate (from Part I)

-

Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free)

-

Diisopropylamine (≥99.5%, freshly distilled)

-

n-Butyllithium (solution in hexanes, typically 2.5 M)

-

N-Fluorobenzenesulfonimide (NFSI, ≥98%)

-

Saturated aqueous Ammonium Chloride solution

-

Ethyl Acetate (ACS grade)

-

Anhydrous Sodium Sulfate

Procedure:

-

LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq) dropwise, and stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask, dissolve Methyl 3,3,3-trimethoxypropanoate (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the ester solution via cannula, and stir at -78 °C for 1 hour.

-

Fluorination: Dissolve NFSI (1.2 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Tabulated Data for Fluorination

| Parameter | Value/Condition | Rationale/Reference |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for quantitative enolate formation[12]. |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Stable, effective, and commercially available electrophilic fluorine source[10][11]. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for enolate chemistry. |

| Temperature | -78 °C | Critical for maintaining the stability of the lithium enolate and preventing side reactions. |

| Reaction Time | 2-3 hours | Sufficient time for the fluorination reaction to proceed to completion at low temperature. |

| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize any remaining base and enolate. |

| Purification | Flash Column Chromatography | Standard method for purifying polar organic compounds. |

| Expected Yield | 60-75% | Based on literature precedents for the α-fluorination of esters with NFSI[17][18]. |

Conclusion

This technical guide details a scientifically sound and plausible two-step synthetic route to the novel compound this compound. The proposed pathway leverages high-yielding and well-understood reactions: a base-catalyzed Michael addition and an electrophilic α-fluorination of an ester enolate. The detailed protocols and mechanistic insights provided herein are intended to serve as a foundational resource for researchers in organic synthesis, enabling the practical preparation of this and other related fluorinated building blocks. Further optimization of reaction conditions and a thorough characterization of the final product will be the subsequent steps in validating this proposed synthesis.

References

-

Title: The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process Source: PubMed URL: [Link]

-

Title: The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process Source: ResearchGate URL: [Link]

-

Title: Electrophilic fluorination Source: Wikipedia URL: [Link]

-

Title: A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor® Source: ResearchGate URL: [Link]

-

Title: Synthesis of α-fluorocarboxylic acids and derivatives Source: Organic Chemistry Portal URL: [Link]

-

Title: Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents Source: ResearchGate URL: [Link]

-

Title: N-Fluorobenzenesulfonimide (NFSI) Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: The Royal Society of Chemistry URL: [Link]

-

Title: Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester Source: ChemRxiv URL: [Link]

-

Title: Enantioselective Organocatalytic α-Fluorination of Aldehydes Source: ACS Publications URL: [Link]

-

Title: The Electrophilic Fluorination of Enol Esters Using Source: Amanote Research URL: [Link]

-

Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: PMC - PubMed Central URL: [Link]

-

Title: Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Source: Organic Chemistry Portal URL: [Link]

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Reduction-olefination of esters: a new and efficient synthesis of .alpha.-fluoro .alpha.,.beta.-unsaturated esters Source: ACS Publications URL: [Link]

-

Title: Fluoroketone and fluoroaldehyde synthesis by fluorination Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of α-Fluorinated Phosphonoacetate Derivatives Using Electrophilic Fluorine Reagents: Perchloryl Fluoride versus 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor®). Source: ResearchGate URL: [Link]

-

Title: Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide Source: ResearchGate URL: [Link]

-

Title: Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers Source: ACS Publications URL: [Link]

- Title: Method for preparing 3-methoxy methyl propionate Source: Google Patents URL

-

Title: Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide Source: RSC Publishing URL: [Link]

-

Title: Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide Source: PubMed URL: [Link]

-

Title: Preparation method of methyl 3-methoxyacrylate Source: Eureka | Patsnap URL: [Link]

-

Title: Michael addition reaction Source: Wikipedia URL: [Link]

-

Title: Preparation method of methyl 3-methoxypropionate Source: Eureka | Patsnap URL: [Link]

-

Title: Double Michael Addition of Azoles to Methyl Propiolate: A Straightforward Entry to Ligands with Two Heterocyclic Rings. Source: ResearchGate URL: [Link]

- Title: Process for preparing methyl methoxy propionate Source: Google Patents URL

-

Title: Michael Addition Reaction Mechanism Source: YouTube URL: [Link]

-

Title: Methyl propiolate Source: Wikipedia URL: [Link]

- Title: Preparation method of methyl 3-methoxyacrylate Source: Google Patents URL

-

Title: methyl 3-methoxypropionate, 3852-09-3 Source: The Good Scents Company URL: [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 7. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 10. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 14. Selectfluor™ [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Predictive Analysis of a Novel Fluorinated Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-fluoro-3,3,3-trimethoxypropanoate represents a unique, albeit currently undocumented, chemical entity at the intersection of α-fluoro esters and orthoesters. This guide addresses the absence of direct experimental data by providing a comprehensive, predictive analysis of its chemical properties. By synthesizing information from structurally related analogs, we project its physicochemical characteristics, spectroscopic signatures, and key reactivity patterns. A plausible synthetic route is proposed, and its potential as a versatile building block in medicinal chemistry and drug development is explored. This document serves as a foundational resource for researchers considering the synthesis and application of this novel trifunctional molecule.

Introduction and Rationale

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated acidity.[1][2] The α-fluoro ester moiety, in particular, is a valuable synthon in the synthesis of complex bioactive compounds.[3][4] Separately, the orthoester functional group serves as a robust protecting group for carboxylic acids, stable under basic conditions but readily hydrolyzed in acidic environments.

This compound combines these two powerful functionalities into a single, compact molecule. While a survey of the current chemical literature and commercial databases reveals no available data for this specific structure, its potential utility warrants a detailed predictive analysis. This guide will construct a technical profile of the target molecule by examining its constituent parts and drawing parallels from well-characterized analogs. We will explore its likely synthesis, physical and spectroscopic properties, and unique reactivity, providing a theoretical framework for its use as a sophisticated building block in synthetic and medicinal chemistry.

Proposed Synthesis Workflow

A plausible synthetic pathway to this compound can be envisioned starting from more readily available precursors. A logical approach would involve the creation of an α-fluoro-β-ketoester followed by conversion of the ketone to the corresponding orthoester.

A potential route could start with the Claisen condensation of methyl fluoroacetate and dimethyl carbonate to yield methyl 2-fluoro-3-oxobutanoate. This intermediate could then be treated with a suitable reagent like trimethoxymethane in the presence of an acid catalyst to form the desired orthoester.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Methyl 2-fluoro-3-oxobutanoate.

-

To a solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C, slowly add a mixture of methyl fluoroacetate (1.0 eq) and dimethyl carbonate (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product via vacuum distillation to yield the β-ketoester.

-

-

Step 2: Formation of this compound.

-

Dissolve the methyl 2-fluoro-3-oxobutanoate (1.0 eq) in anhydrous methanol.

-

Add trimethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Neutralize the catalyst with a mild base (e.g., triethylamine).

-

Remove the solvent and excess reagents under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under high vacuum to yield the target compound.

-

Caption: Key selective reactivity pathways of the target molecule.

Potential Applications in Drug Development

The unique structural features of this compound make it a potentially valuable tool for drug discovery professionals.

-

Metabolic Blocking: The α-fluoro group can serve as a bioisostere for a hydrogen atom, effectively blocking metabolic oxidation at that position, which can lead to an improved pharmacokinetic profile and longer drug half-life. [2]* Scaffold for Complex Synthesis: This molecule can be viewed as a trifunctional building block. The ester can be converted to a variety of other functional groups, the orthoester can be deprotected to a ketone for further elaboration, and the α-position can potentially be involved in enolate chemistry.

-

Late-Stage Functionalization: The orthoester provides a masked carboxylic acid functionality. In a multi-step synthesis, this allows for the introduction of a carboxyl group at a late stage, a strategy that can be highly advantageous when dealing with sensitive intermediates.

-

Modulation of Physicochemical Properties: The introduction of the fluorine and multiple oxygen atoms will influence the molecule's polarity, lipophilicity (LogP), and hydrogen bonding capacity, allowing for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

While this compound remains a hypothetical structure at present, a thorough analysis of its constituent functional groups and related analogs allows for a robust prediction of its chemical properties. We have outlined a plausible synthetic strategy, predicted its key physicochemical and spectroscopic data, and explored its dualistic reactivity. The combination of a metabolically stable α-fluoro ester with a protected carboxylic acid in the form of an orthoester presents a compelling profile for its use as an advanced building block in the synthesis of novel pharmaceuticals. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising, yet untapped, chemical entity.

References

- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

- Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.

- Google Patents. (n.d.). US5633367A - Process for the preparation of a 2-substituted 3,3-difluorofuran.

-

ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-hydroxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Fluoro 3-methoxy-2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylpropanal. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,3-difluoropropanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Retrieved from [Link]

-

YouTube. (2019, March 19). A general, mild synthetic method for the oxidative fluorination of heteroatoms. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Retrieved from [Link]

-

ChemRxiv. (2019, December 13). Mechanochemical Synthesis of Elusive Fluorinated Polyacetylene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Novel Fluorinated Orthoesters: The Case of Methyl 2-fluoro-3,3,3-trimethoxypropanoate

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated organic molecules, in particular, represent a rapidly growing class of compounds with unique pharmacological properties. This guide provides a comprehensive, in-depth methodology for the structure elucidation of a novel fluorinated orthoester, Methyl 2-fluoro-3,3,3-trimethoxypropanoate. As this molecule is not widely documented, this paper serves as a practical blueprint for researchers and scientists encountering similarly novel compounds. We will delve into the logical application and interpretation of key analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how" but the critical "why" behind the chosen analytical workflow, ensuring a self-validating and robust characterization process.

Introduction: The Analytical Challenge of Novel Fluorinated Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[1][2] However, the presence of fluorine also introduces complexities in structural analysis. The strong electronegativity and the unique NMR properties of the 19F nucleus necessitate a multi-faceted analytical approach.[1][2]

This compound presents a unique combination of functional groups: a methyl ester, a stereocenter bearing a fluorine atom, and an orthoester. The elucidation of its structure requires a systematic and integrated analytical strategy to unambiguously determine its molecular formula, connectivity, and stereochemistry. This guide will walk through such a strategy, providing both the theoretical underpinnings and practical considerations for each step.

The Elucidation Workflow: A Strategic Approach

The structure elucidation of a novel compound is a puzzle. Each analytical technique provides a different piece of information, and the order in which these pieces are acquired and assembled is crucial. Our approach is designed to move from broad, general information to fine, detailed structural features.

Figure 1: A logical workflow for the structure elucidation of a novel organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: The first step in characterizing an unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose due to its exceptional mass accuracy.

Trustworthiness: By providing a highly accurate mass measurement, HRMS significantly narrows down the possible elemental compositions, often to a single, unambiguous molecular formula. This self-validating step is critical for building confidence in the subsequent, more detailed structural analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate the detection of the protonated molecule [M+H]+ or adducts such as [M+Na]+.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental compositions.

Data Presentation: Expected HRMS Data

| Ion | Calculated Exact Mass (C₅H₁₁FO₅) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 167.0663 | 167.0661 | -1.2 |

| [M+Na]⁺ | 189.0482 | 189.0480 | -1.1 |

The extremely low mass error provides strong evidence for the molecular formula C₅H₁₁FO₅.

Infrared Spectroscopy: A First Look at Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the types of chemical bonds present in a molecule. For this compound, we expect to see characteristic absorptions for the carbonyl group of the ester and the C-O and C-F bonds.

Trustworthiness: The presence or absence of key absorbances provides a quick and reliable confirmation of the major functional groups, corroborating the information derived from the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm-1.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1100-1200 | Strong | C-O stretch (ester, orthoester) |

| ~1050 | Strong | C-F stretch |

The strong absorption at ~1750 cm-1 is a clear indicator of the ester carbonyl group, while the strong bands in the 1100-1200 cm-1 region are consistent with the multiple C-O bonds of the ester and orthoester moieties. The presence of a C-F bond is supported by the absorption around 1050 cm-1.[3]

Nuclear Magnetic Resonance Spectroscopy: Assembling the Pieces

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule.[4][5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of the structure.

Trustworthiness: The interlocking nature of NMR data provides a self-validating system. For example, the splitting patterns observed in the ¹H NMR spectrum should be consistent with the number of neighboring protons, and these correlations can be definitively confirmed with 2D NMR experiments like COSY.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Doublet of doublets | 1H | H-2 |

| ~3.8 | Singlet | 3H | -OCH₃ (ester) |

| ~3.4 | Singlet | 9H | -OCH₃ (orthoester) |

The downfield chemical shift of H-2 is due to the deshielding effect of the adjacent fluorine and carbonyl group. The splitting pattern (doublet of doublets) is a result of coupling to the fluorine atom and the protons on the adjacent carbon (which in this case is none, so it will be a doublet due to fluorine).

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

The ¹³C NMR spectrum will show the number of unique carbon environments. The coupling between carbon and fluorine (¹JCF and ²JCF) will be particularly informative.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Presentation: Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment |

| ~168 | Doublet | C=O (C-1) |

| ~110 | Singlet | C-3 (orthoester) |

| ~85 | Doublet | C-2 |

| ~53 | Singlet | -OCH₃ (ester) |

| ~51 | Singlet | -OCH₃ (orthoester) |

The large doublet for C-2 is due to the direct one-bond coupling to fluorine (¹JCF), while the smaller doublet for the carbonyl carbon is due to two-bond coupling (²JCF).[6]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7][8]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: Same as for ¹H NMR, equipped with a fluorine probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Data Presentation: Expected ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -190 | Doublet | F-2 |

The doublet in the proton-decoupled spectrum arises from coupling to the H-2 proton. The chemical shift is characteristic of a fluorine atom attached to a secondary carbon.[9]

2D NMR Spectroscopy: Confirming the Connections

2D NMR experiments provide unambiguous correlations between different nuclei.

Figure 2: Expected 2D NMR correlations for this compound.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations between protons and the carbons they are attached to. We expect to see correlations between H-2 and C-2, the ester -OCH₃ protons and the ester -OCH₃ carbon, and the orthoester -OCH₃ protons and the orthoester -OCH₃ carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations. Key expected correlations that will confirm the overall structure include:

-

H-2 to the carbonyl carbon (C-1) and the orthoester carbon (C-3).

-

The ester -OCH₃ protons to the carbonyl carbon (C-1).

-

The orthoester -OCH₃ protons to the orthoester carbon (C-3).

-

Conclusion: A Confirmed Structure

By systematically applying a suite of modern analytical techniques, we have constructed a comprehensive and self-validating case for the structure of this compound. The HRMS data provided the molecular formula, the IR spectrum confirmed the presence of key functional groups, and the detailed analysis of 1D and 2D NMR spectra allowed for the unambiguous assignment of the atomic connectivity. This in-depth guide serves as a robust framework for the structure elucidation of novel fluorinated compounds, emphasizing the importance of a logical, evidence-based approach in chemical research.

References

-

Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1277–1283. [Link]

- Google Patents. (2021).

-

PubChem. (n.d.). Methyl 2-fluoro-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Chemistry LibreTexts. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Retrieved from [Link]

Sources

- 1. jeolusa.com [jeolusa.com]

- 2. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 3. researchgate.net [researchgate.net]

- 4. savitapall.com [savitapall.com]

- 5. biophysics.org [biophysics.org]

- 6. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoro-3,3,3-trimethoxypropanoate and a Structurally Related Analog

A Note to the Researcher: Preliminary literature and database searches indicate that "Methyl 2-fluoro-3,3,3-trimethoxypropanoate" is not a commercially available compound and, as such, its physical properties are not documented. This guide will, therefore, focus on the known physical properties of a closely related, commercially available compound: Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS 755-73-7). By understanding the properties of this analog, we can extrapolate and predict the characteristics of the target molecule, providing a valuable resource for researchers in drug development and materials science.

Part 1: Analysis of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is a fluorinated ester that serves as a key intermediate in organic synthesis and the development of advanced materials.[1] Its fluorinated structure imparts notable thermal and chemical resistance, making it a compound of interest in various applications.[1]

Core Physical Properties

A compilation of the experimentally determined physical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is presented below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₆F₄O₃ | [2][3][4][5] |

| Molecular Weight | 190.09 g/mol | [2][4] |

| CAS Number | 755-73-7 | [2][3][4][6][7] |

| Appearance | Liquid | [2] |

| Boiling Point | 157.8 - 159 °C at 760 mmHg | [3][4] |

| Density | 1.331 g/cm³ | [3][4] |

| Flash Point | 48 - 48.5 °C | [3][4] |

| Refractive Index | 1.332 | [5] |

Spectroscopic and Chromatographic Data

Part 2: Extrapolating to this compound: A Comparative Analysis

Understanding the structural differences between our target molecule, this compound, and the analyzed analog, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, is crucial for predicting its physical properties.

Structural Comparison:

-

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Contains four fluorine atoms and one methoxy group.

-

This compound: Contains one fluorine atom and three methoxy groups.

This significant difference in the degree of fluorination and the number of methoxy groups will have a profound impact on the molecule's properties:

-

Boiling Point: The presence of more methoxy groups in the target molecule will likely lead to a higher molecular weight and potentially stronger intermolecular forces (dipole-dipole interactions), suggesting a higher boiling point compared to the tetrafluoro analog.

-

Density: Fluorine is a dense element. Replacing three fluorine atoms with less dense methoxy groups will likely result in a lower density for the target molecule.

-

Solubility: The increased number of oxygen atoms in the three methoxy groups could increase the molecule's polarity and its ability to act as a hydrogen bond acceptor, potentially leading to greater solubility in polar solvents.

-

Reactivity: The electronic effects of the substituents will also differ. The highly electronegative fluorine atoms in the analog have a strong electron-withdrawing effect. In the target molecule, the methoxy groups are also electron-withdrawing, but to a lesser extent than fluorine. This will influence the reactivity of the ester group and the adjacent C-H bond.

Part 3: Experimental Protocols for Physical Property Determination

For researchers who may synthesize this compound, the following are standard, self-validating protocols for determining its core physical properties.

Determination of Boiling Point

The boiling point can be accurately determined using distillation.

Caption: Workflow for Boiling Point Determination.

Measurement of Density

A pycnometer provides a precise method for measuring the density of a liquid sample.

Caption: Workflow for Density Measurement.

Refractive Index Measurement

A refractometer is used to measure the refractive index, which is a characteristic property of a substance.

Caption: Workflow for Refractive Index Measurement.

Part 4: Concluding Remarks for the Research Professional

While the physical properties of this compound remain to be experimentally determined, this guide provides a robust framework for understanding its likely characteristics. By leveraging the data from its close analog, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, and applying fundamental principles of chemical structure and bonding, researchers can make informed predictions to guide their synthetic and application-focused endeavors. The provided experimental workflows offer a clear path for the empirical validation of these properties upon successful synthesis of the target compound.

References

-

PubChem. (n.d.). Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Fluoryx Labs. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate | Catalog No: FC22-MTFMP | CAS NO: 755-73-7. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropionate in Modern Chemistry. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester | C5H6F4O3 | CID 69787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]

- 7. fluoryx.com [fluoryx.com]

- 8. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]

A Technical Guide to the Synthesis and Potential Utility of Fluorinated Methyl Propan-oates: A Case Study on Methyl 2-fluoro-3-hydroxypropanoate

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. While the specific compound "Methyl 2-fluoro-3,3,3-trimethoxypropanoate" is not prominently documented in current scientific literature, this guide focuses on the closely related and synthetically accessible analogue, Methyl 2-fluoro-3-hydroxypropanoate . This document provides an in-depth exploration of its chemical properties, a detailed synthesis protocol with mechanistic considerations, and a discussion of its potential applications in drug discovery, serving as a representative model for this class of fluorinated building blocks.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl group, into bioactive molecules is a widely employed strategy in drug development.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2] For instance, replacing a hydrogen atom with fluorine can block metabolic hotspots, while adding a trifluoromethyl group can alter electronic properties and enhance lipophilicity, facilitating crucial drug-receptor interactions.[1]

Fluorinated propanoate esters, like the subject of this guide, represent versatile building blocks for constructing more complex pharmaceutical intermediates. The presence of a fluorine atom at the α-position to the carbonyl group can significantly impact the acidity of the α-proton and the molecule's conformational preferences. This guide uses Methyl 2-fluoro-3-hydroxypropanoate as a practical case study to illustrate the synthesis and potential of this valuable class of compounds.

Physicochemical and Structural Properties

Methyl 2-fluoro-3-hydroxypropanoate (CAS No: 671-30-7) is the foundational compound for our analysis.[3] Its key properties are summarized below, providing a baseline for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| IUPAC Name | methyl 2-fluoro-3-hydroxypropanoate | PubChem[3] |

| CAS Number | 671-30-7 | PubChem[3] |

| Molecular Formula | C₄H₇FO₃ | PubChem[3] |

| Molecular Weight | 122.09 g/mol | PubChem[3] |

| SMILES | COC(=O)C(CO)F | PubChem[3] |

| InChIKey | GUEGCFMMLFMGAJ-UHFFFAOYSA-N | PubChem[3] |

These identifiers are crucial for unambiguous substance identification in databases and procurement systems. The presence of both a hydroxyl group and an ester provides two distinct points for further chemical modification.

Synthesis and Mechanistic Rationale

A robust synthesis for Methyl 2-fluoro-3-hydroxypropanoate has been developed, utilizing readily available starting materials. The following protocol is based on a two-step process that is amenable to large-scale production.[4]

Synthesis Workflow Diagram

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of a key enolate intermediate followed by a C-C bond-forming reaction.

Caption: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate.

Detailed Experimental Protocol

This protocol synthesizes Methyl 2-fluoro-3-hydroxypropanoate from methyl fluoroacetate and dimethyl oxalate.[4]

Step 1: Formation of the Enol Sodium Salt Intermediate

-

Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve methyl fluoroacetate and dimethyl oxalate in a solvent such as methanol.

-

Base Addition: Slowly add a strong base, such as sodium methoxide or potassium methoxide, to the solution. This initiates a Claisen condensation reaction.

-

Reaction: The base deprotonates the α-carbon of methyl fluoroacetate, which then acts as a nucleophile, attacking the dimethyl oxalate. The subsequent rearrangement and elimination yield a stable enol sodium salt intermediate.

-

Isolation: The resulting enolate salt can be isolated by filtration, washed with a non-polar solvent, and dried.

Causality Insight: The use of dimethyl oxalate is strategic. It acts as an acylating agent that, after condensation, results in an enolate that is stabilized by resonance across the extended π-system. This stability makes the intermediate easy to handle and purifies it from the initial starting materials before the next critical step.

Step 2: Reaction with Formaldehyde Source

-

Reaction Setup: The isolated enol sodium salt intermediate is suspended in a solvent system, which can be a mixture of methanol and water.[4]

-

Aldol-type Reaction: An aqueous solution of formaldehyde or paraformaldehyde is added to the suspension. The reaction is typically conducted at a controlled temperature between 10-60 °C for 2-10 hours.[4]

-

Mechanism: The enolate attacks the electrophilic carbon of formaldehyde, forming a new carbon-carbon bond and introducing the hydroxymethyl group.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to yield pure Methyl 2-fluoro-3-hydroxypropanoate.

Trustworthiness & Self-Validation: The success of this synthesis relies on the clean formation and isolation of the enolate intermediate in Step 1. The purity of this salt can be confirmed by spectroscopic methods before proceeding, ensuring a high-yielding and clean conversion in Step 2. The reaction progress in the second step can be monitored by techniques like HPLC, as is common for analogous compounds, ensuring the reaction is driven to completion.[5]

Applications in Drug Development and Medicinal Chemistry

While specific applications for Methyl 2-fluoro-3-hydroxypropanoate are not extensively documented, its structure suggests significant potential as a versatile synthetic intermediate in drug discovery programs.

Role as a Fluorinated Building Block

The true value of this molecule lies in its capacity as a scaffold. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., amines, azides, ethers) for subsequent coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Potential as a Precursor for Bioactive Molecules

Fluorinated building blocks are critical for developing novel therapeutics.[2] For example, the trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, including the antidepressant Fluoxetine and the cancer therapeutic Palbociclib.[6] Analogues derived from Methyl 2-fluoro-3-hydroxypropanoate could be used in structure-activity relationship (SAR) studies to:

-

Enhance Metabolic Stability: The α-fluoro substituent can shield the molecule from metabolic degradation.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improve Cell Permeability: The strategic placement of fluorine can increase lipophilicity, which may improve passage through cellular membranes.[1]

The logical flow for utilizing this type of building block in a drug discovery program is illustrated below.

Caption: Drug Discovery Workflow Using a Fluorinated Scaffold.

Conclusion

Methyl 2-fluoro-3-hydroxypropanoate serves as an exemplary case study for a class of valuable, albeit under-documented, fluorinated building blocks. Its straightforward two-step synthesis provides a reliable route to a scaffold rich in chemical handles for further elaboration. For researchers and drug development professionals, understanding the synthesis and potential of such intermediates is crucial for designing next-generation therapeutics that leverage the unique properties of fluorine to overcome challenges in potency, selectivity, and pharmacokinetics.

References

-

PubChem. Methyl 2-fluoro-3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Fluoro 3-methoxy-2-methylpropanoate. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. [Link]

-

Ferreira, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

- Google Patents.

-

Talukdar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6567. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]

- 3. Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 5. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | SIELC Technologies [sielc.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

Spectroscopic Profile of Methyl 2-fluoro-3,3,3-trimethoxypropanoate: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-fluoro-3,3,3-trimethoxypropanoate, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth exploration of the compound's predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of published experimental spectra, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for the analytical characterization of this fluorinated orthoester.

Introduction and Molecular Structure

This compound (C₇H₁₃FO₅) is a unique molecule featuring a stereocenter, a fluorine atom alpha to an ester, and an orthoester functionality. These structural elements are anticipated to give rise to a distinct and informative spectroscopic signature. Understanding this signature is paramount for confirming the successful synthesis of the molecule, assessing its purity, and elucidating its structure.

The structural complexity necessitates a multi-technique approach for unambiguous characterization. The presence of ¹H, ¹³C, and ¹⁹F active nuclei makes NMR spectroscopy a particularly powerful tool. IR spectroscopy will provide key information about the functional groups present, while mass spectrometry will confirm the molecular weight and offer insights into the molecule's fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The key feature will be the splitting of the alpha-proton signal by the adjacent fluorine atom.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Doublet of Doublets (dd) | 1H | H-2 |

| ~3.8 | Singlet | 3H | OCH₃ (ester) |

| ~3.4 | Singlet | 9H | OCH₃ (orthoester) |

Causality Behind Predictions:

-

H-2 (α-proton): This proton is attached to the same carbon as the electronegative fluorine atom and the ester group, leading to a significant downfield shift. It will be split into a doublet by the adjacent fluorine atom (²JHF) and potentially a smaller doublet by the proton on the orthoester carbon if there were one, though in this case, it's a quaternary carbon. The primary splitting will be a large doublet due to the geminal fluorine coupling, which is typically in the range of 40-60 Hz.[1]

-

OCH₃ (ester): The methyl group of the ester will appear as a sharp singlet in the typical region for ester methyls, around 3.7-3.8 ppm.[2][3][4]

-

OCH₃ (orthoester): The three methoxy groups of the orthoester are chemically equivalent and will therefore appear as a single, sharp singlet integrating to nine protons. Their chemical shift will be slightly upfield compared to the ester methyl, characteristic of ether-like environments.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (ⁿJCF) decreasing with the number of bonds separating the nuclei.

| Predicted Chemical Shift (δ) ppm | Multiplicity (due to F) | Assignment |

| ~165 - 170 | Doublet (²JCF ≈ 20-30 Hz) | C=O (C-1) |

| ~110 - 115 | Singlet | C-3 (orthoester) |

| ~85 - 95 | Doublet (¹JCF ≈ 180-250 Hz) | C-2 |

| ~53 | Singlet | OCH₃ (ester) |

| ~51 | Singlet | OCH₃ (orthoester) |

Causality Behind Predictions:

-

C-1 (Carbonyl): The ester carbonyl carbon will appear in its characteristic downfield region. It will exhibit a doublet splitting due to two-bond coupling with the fluorine atom (²JCF), typically around 20-30 Hz.[1][5]

-

C-3 (Orthoester): The quaternary carbon of the orthoester will be found in the region typical for carbons bonded to multiple oxygen atoms.

-

C-2 (α-carbon): This carbon, directly bonded to the fluorine atom, will show a very large one-bond coupling constant (¹JCF), which is a definitive characteristic for identifying carbons bearing a fluorine substituent.[1][5]

-

OCH₃ carbons: The methyl carbons of the ester and orthoester will appear in the ether region of the spectrum, with the orthoester methyls being very similar in environment and likely appearing as a single sharp peak.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment. With CFCl₃ as a common reference (δ = 0 ppm), the single fluorine atom in the molecule is expected to appear at a specific chemical shift.

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| ~ -180 to -220 | Doublet |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom on a secondary carbon adjacent to an ester, the chemical shift is expected in the range of -180 to -220 ppm relative to CFCl₃.[6][7]

-

Multiplicity: The fluorine signal will be split into a doublet by the geminal proton (H-2) with a coupling constant (²JHF) of approximately 40-60 Hz.[1]

Caption: A generalized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[8][9][10][11][12] Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A wide spectral width (e.g., 300 ppm) is recommended initially. Proton coupling is often left on to observe the characteristic splitting patterns.

-